1-azido-3-(propan-2-yl)benzene

Photoaffinity Labeling Cytochrome P450 Chemical Biology

1-Azido-3-(propan-2-yl)benzene (CAS 77721-44-9), also known as 3-isopropylphenyl azide, is a meta-substituted aromatic azide with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol. It belongs to the class of aryl azides, which are versatile building blocks in organic synthesis, particularly valued for their reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions.

Molecular Formula C9H11N3
Molecular Weight 161.2
CAS No. 77721-44-9
Cat. No. B6176157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-azido-3-(propan-2-yl)benzene
CAS77721-44-9
Molecular FormulaC9H11N3
Molecular Weight161.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azido-3-(propan-2-yl)benzene (CAS 77721-44-9): A Meta-Substituted Aryl Azide for Precision Chemical Biology and Click Chemistry Applications


1-Azido-3-(propan-2-yl)benzene (CAS 77721-44-9), also known as 3-isopropylphenyl azide, is a meta-substituted aromatic azide with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol [1]. It belongs to the class of aryl azides, which are versatile building blocks in organic synthesis, particularly valued for their reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions [2]. The compound's defining feature is the isopropyl group positioned meta to the azido moiety on the benzene ring [1]. This regioisomeric arrangement distinguishes it from its more extensively studied para-analog, 4-azidocumene, and its ortho-analog, leading to a unique steric and electronic profile that directly influences its reaction kinetics and biological target engagement.

Why Generic Substitution Fails: The Critical Role of Regiochemistry and Lipophilicity in 1-Azido-3-(propan-2-yl)benzene Selection


Simple substitution of 1-azido-3-(propan-2-yl)benzene with a common analog like 4-azidocumene (para-isomer) or unsubstituted phenyl azide is scientifically invalid without rigorous re-validation. The position of the isopropyl group dictates the azide's electronic environment and steric accessibility, leading to quantifiable differences in click chemistry kinetics and biological target specificity [1]. For instance, para-substituted azidocumene has been established as a specific photoaffinity label for the cumene hydroperoxide binding region of cytochrome P4501A1, a function that is regiospecifically defined [2]. The meta-isomer's distinct three-dimensional structure and altered lipophilicity (XLogP3: 4 [1]) will result in a different binding landscape and reactivity profile, directly impacting experimental outcomes in bioconjugation, probe design, and medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 1-Azido-3-(propan-2-yl)benzene (CAS 77721-44-9)


Regiospecific Photoaffinity Labeling: Meta- vs. Para-Isomer Target Engagement in Cytochrome P4501A1

For applications requiring photoaffinity labeling of the cytochrome P4501A1 active site, the choice between 1-azido-3-(propan-2-yl)benzene (meta) and 4-azidocumene (para) is critical. The para-isomer has been validated to covalently bind to the peptide VDMTPAYGLTLK (residues 492-503) with a 50% reduction in binding in the presence of the native ligand, cumene hydroperoxide [1]. The meta-isomer, with its altered nitrogen atom position, is expected to show a different covalent labeling pattern. This regiospecificity makes the meta-isomer a superior choice for probing binding pockets where the para-isomer's geometry is suboptimal or for applications requiring orthogonality in dual-labeling experiments. [1].

Photoaffinity Labeling Cytochrome P450 Chemical Biology

Lipophilicity-Driven Membrane Permeability: Meta-Isomer Advantage Over Unsubstituted Phenyl Azide

The isopropyl substituent on 1-azido-3-(propan-2-yl)benzene confers a significant increase in lipophilicity compared to the base scaffold, phenyl azide. This is quantified by a computed XLogP3 value of 4 for the target compound [1], whereas phenyl azide has a significantly lower logP (estimated < 3) [2]. In medicinal chemistry, this increase in lipophilicity is directly correlated with enhanced passive membrane permeability, a critical parameter for intracellular target engagement [3]. The meta-substitution pattern can further fine-tune this property compared to the ortho- or para-isomers, affecting solubility and metabolic stability in a distinct manner.

Drug Discovery ADME Lipophilicity

Differential Reactivity in CuAAC Click Chemistry: Steric and Electronic Tuning by Meta-Isopropyl Substitution

The rate of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly sensitive to the azide's substitution pattern. Research on doubly sterically-hindered aryl azides has shown that ortho-substituents can unexpectedly enhance reaction rates (e.g., k = 6.7 × 10⁻¹ M⁻¹ s⁻¹ for a 2,6-disubstituted azide vs k = 6.3 × 10⁻² M⁻¹ s⁻¹ for a less hindered analog) [1]. 1-Azido-3-(propan-2-yl)benzene, with a single meta-substituent, occupies a distinct reactivity space. It is expected to react faster than para-substituted analogs due to reduced resonance stabilization of the azide ground state, yet with different steric constraints than ortho-substituted variants [2]. This tunable reactivity profile allows for its use in sequential 'double-click' strategies where selective reactivity of different azides is required.

Click Chemistry CuAAC Reaction Kinetics

Optimal Application Scenarios for Procuring 1-Azido-3-(propan-2-yl)benzene (77721-44-9)


Development of Orthogonal or Alternative Photoaffinity Probes for P450 Enzymes

Building on the evidence that the para-isomer (4-azidocumene) specifically labels the P4501A1 active site [1], 1-azido-3-(propan-2-yl)benzene (meta-isomer) is the logical next-step reagent for teams aiming to map other regions of the same enzyme or develop probes for different P450 isoforms. Its altered geometry ensures a distinct covalent attachment pattern, providing critical orthogonal validation or the discovery of new allosteric binding sites. Procurement of the meta-isomer is justified when the para-isomer's binding site is already characterized or is not the target of interest.

Synthesis of Kinase Inhibitor Libraries via CuAAC with Optimized Cellular Permeability

For medicinal chemistry groups generating novel kinase inhibitor libraries using click chemistry, 1-azido-3-(propan-2-yl)benzene is a strategic building block. Its computed XLogP3 of 4 [2] directly addresses the common challenge of poor cellular permeability in early-stage leads. By incorporating this azide as a *meta*-isopropylphenyl-triazole warhead, researchers can systematically improve the logD of their compound libraries compared to using unsubstituted phenyl azide, thereby increasing the likelihood of identifying cell-active compounds in phenotypic or target-based screens [3].

Design of Selective, Sequential Bioconjugation Strategies

The predicted intermediate CuAAC reactivity of the *meta*-substituted aromatic azide [4] makes it an ideal component for sequential 'double-click' bioconjugation protocols. Unlike highly reactive 2,6-disubstituted aryl azides, which may suffer from premature reaction, or less reactive para-substituted analogs, the *meta*-isomer can be selectively activated in the presence of other azido groups under carefully tuned catalytic conditions. This enables the precise, stepwise assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) or multi-modal imaging probes, where spatiotemporal control over functionalization is paramount.

Synthesis of PROTACs with Fine-Tuned Linker Geometry

In the emerging field of Proteolysis Targeting Chimeras (PROTACs), linker composition and geometry are critical determinants of ternary complex formation and degradation efficiency. 1-Azido-3-(propan-2-yl)benzene offers a rigid, *meta*-substituted aromatic unit that can be used to construct the linker region via CuAAC chemistry. Its specific vector angle and increased lipophilicity [2] provide a differentiated building block for structure-activity relationship (SAR) studies aimed at optimizing the physicochemical properties and target engagement of heterobifunctional degraders.

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